Cas no 1287670-54-5 (1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone)

1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone is a pyrazole derivative with a molecular structure featuring an amino group at the 4-position and a methyl-substituted nitrogen at the 1-position of the pyrazole ring, along with an acetyl functional group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and heterocyclic compounds. Its reactive amino and carbonyl groups enable selective modifications, making it valuable for constructing complex molecular frameworks. The compound exhibits stability under standard handling conditions and is compatible with a range of synthetic methodologies, offering utility in medicinal chemistry and material science research.
1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone structure
1287670-54-5 structure
Product Name:1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone
CAS No:1287670-54-5
MF:C6H9N3O
MW:139.155160665512
CID:4566582
PubChem ID:117930483
Update Time:2025-10-28

1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone
    • 1-(4-amino-1-methylpyrazol-3-yl)ethanone
    • W12223
    • 1-(4-amino-1-methyl-1H-pyrazol-3-yl)ethan-1-one
    • EN300-799789
    • 1287670-54-5
    • SCHEMBL16541696
    • Inchi: 1S/C6H9N3O/c1-4(10)6-5(7)3-9(2)8-6/h3H,7H2,1-2H3
    • InChI Key: NOIXKRYLSHZDJM-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C(=CN(C)N=1)N

Computed Properties

  • Exact Mass: 139.074561919g/mol
  • Monoisotopic Mass: 139.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 60.9

1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone Pricemore >>

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Additional information on 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone

1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone: A Comprehensive Overview

The compound 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone, also known by its CAS number CAS No. 1287670-54-5, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically pyrazoles, which are widely studied due to their unique properties and diverse applications.

The structure of 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone consists of a pyrazole ring substituted with an amino group at the 4-position and a methyl group at the 1-position. The ethanone group is attached to the 3-position of the pyrazole ring, creating a conjugated system that enhances its stability and reactivity. This substitution pattern makes the compound highly versatile, enabling it to participate in a wide range of chemical reactions and interactions.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The presence of the amino group in 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone adds another layer of functionality, making it a valuable building block for constructing more complex molecular architectures. Researchers have explored its potential as a precursor for synthesizing bioactive compounds with anti-inflammatory, antitumor, and antimicrobial properties.

In terms of synthesis, 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone can be prepared through various methods, including condensation reactions and cyclization processes. One common approach involves the reaction of an appropriate aldehyde or ketone with a substituted hydrazine derivative under specific conditions. The choice of reagents and reaction conditions plays a critical role in determining the yield and purity of the final product.

The physical properties of this compound are also worth noting. Its molecular weight is approximately 209 g/mol, and it has a melting point around 200°C. The compound is soluble in common organic solvents such as dichloromethane and ethyl acetate, making it suitable for use in various organic reactions. Its UV-vis spectrum shows strong absorption bands due to the conjugated system, which can be exploited for sensing applications.

From an environmental perspective, understanding the fate and behavior of CAS No. 1287670-54-5 in different ecosystems is crucial. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation. This information is vital for assessing its environmental impact and ensuring sustainable practices during its production and use.

In conclusion, 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone stands out as a valuable molecule with immense potential across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and bioactivity studies, positions it as a key player in future research endeavors. As scientists continue to explore its properties and applications, this compound is likely to contribute significantly to the development of innovative solutions in medicine, materials science, and beyond.

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